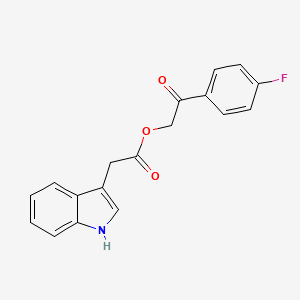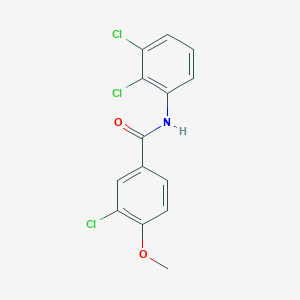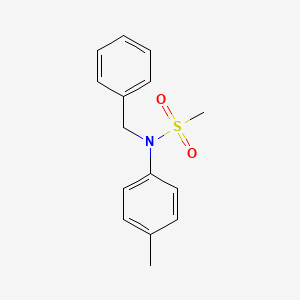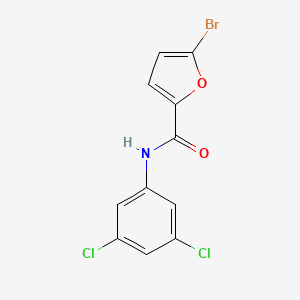
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as FOA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FOA is a derivative of indole-3-acetic acid and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt/mTOR pathway. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to activate the AMPK pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular energy metabolism. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to enhance the growth of plants and increase their resistance to stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has some limitations, including its relatively low yield and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate also has potential as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been synthesized through various methods and has been shown to have several biochemical and physiological effects. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has potential as a lead compound for the development of new drugs and has several future directions for research.
Méthodes De Synthèse
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized through various methods, including the reaction of 4-fluoroacetophenone with indole-3-acetic acid in the presence of acetic anhydride and pyridine. Another method involves the reaction of 4-fluoroacetophenone with indole-3-acetic acid in the presence of sodium acetate and acetic acid. The yield of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can range from 30% to 80%, depending on the method used.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been studied for its potential applications in various fields, including cancer research, neurology, and agriculture. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been studied for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In agriculture, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to enhance the growth of plants and increase their resistance to stress.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCXWMRVZSSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)


![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
